

A Technical Guide to Methomyl-d3: Structure, Synthesis, and Application

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Compound of Interest

Compound Name: Methomyl-d3

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This document provides a comprehensive technical overview of **Methomyl-d3**, a deuterated isotopologue of the carbamate insecticide Methomyl. It is primarily utilized as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based techniques. This guide details its chemical structure, physicochemical properties, a plausible synthetic route, and its principal application in analytical chemistry.

Chemical Identity and Structure

Methomyl-d3 is structurally identical to Methomyl, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-methyl group. This isotopic labeling results in a molecular weight increase of approximately 3 Da, allowing it to be distinguished from native Methomyl by mass spectrometry without significantly altering its chemical behavior.

The IUPAC name for **Methomyl-d3** is methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate.^{[1][2]} Its structure is characterized by a carbamate group attached to an oxime, which in turn is part of a thioacetimidate moiety.

Table 1: Chemical Identifiers for **Methomyl-d3**

Identifier	Value
CAS Number	1398109-07-3[2][3][4][5][6]
Molecular Formula	C ₅ H ₇ D ₃ N ₂ O ₂ S[3][4][5]
IUPAC Name	methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[1][2]
Synonyms	Methomyl D3, (E,Z)-Methomyl-d3 (N-methyl-d3), N-[[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[1][3][6]
SMILES	[2H]C([2H])([2H])NC(=O)ON=C(C)SC[2]
InChI	InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[1][2][3]

Physicochemical and Quantitative Data

The physical and chemical properties of **Methomyl-d3** are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **Methomyl-d3**

Property	Value
Molecular Weight	165.23 g/mol [1][2][4][6]
Appearance	White solid[3][6]
Purity	≥99% deuterated forms (d ₁ -d ₃); ≥98% chemical purity[2][3]
Solubility	Slightly soluble in Chloroform and Methanol[3]
Storage Conditions	2-8°C, Hygroscopic, under inert atmosphere[6] or -80°C[4]

Experimental Protocols

The synthesis of **Methomyl-d3** is not extensively detailed in publicly available literature.

However, based on the known synthesis of Methomyl, a plausible route involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with deuterated methyl isocyanate (CD_3NCO).

Reaction: $\text{MHTA} + \text{CD}_3\text{NCO} \rightarrow \text{Methomyl-d3}$

Detailed Methodology:

- **Reactor Setup:** A stirred-tank reactor equipped with temperature control, a dropping funnel, and a nitrogen inlet is charged with S-methyl N-hydroxythioacetimidate (MHTA) and an appropriate aprotic solvent (e.g., methylene chloride).
- **Reaction Initiation:** The mixture is brought to a controlled temperature (e.g., 30-35°C).^[7]
- **Addition of Isocyanate:** Methyl-d3-isocyanate (CD_3NCO) is added dropwise to the reactor. The reaction is exothermic and requires careful temperature management.
- **Reaction Completion and Work-up:** The reaction is allowed to proceed for a set duration until completion, which can be monitored by techniques like TLC or LC-MS.
- **Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure **Methomyl-d3** solid.

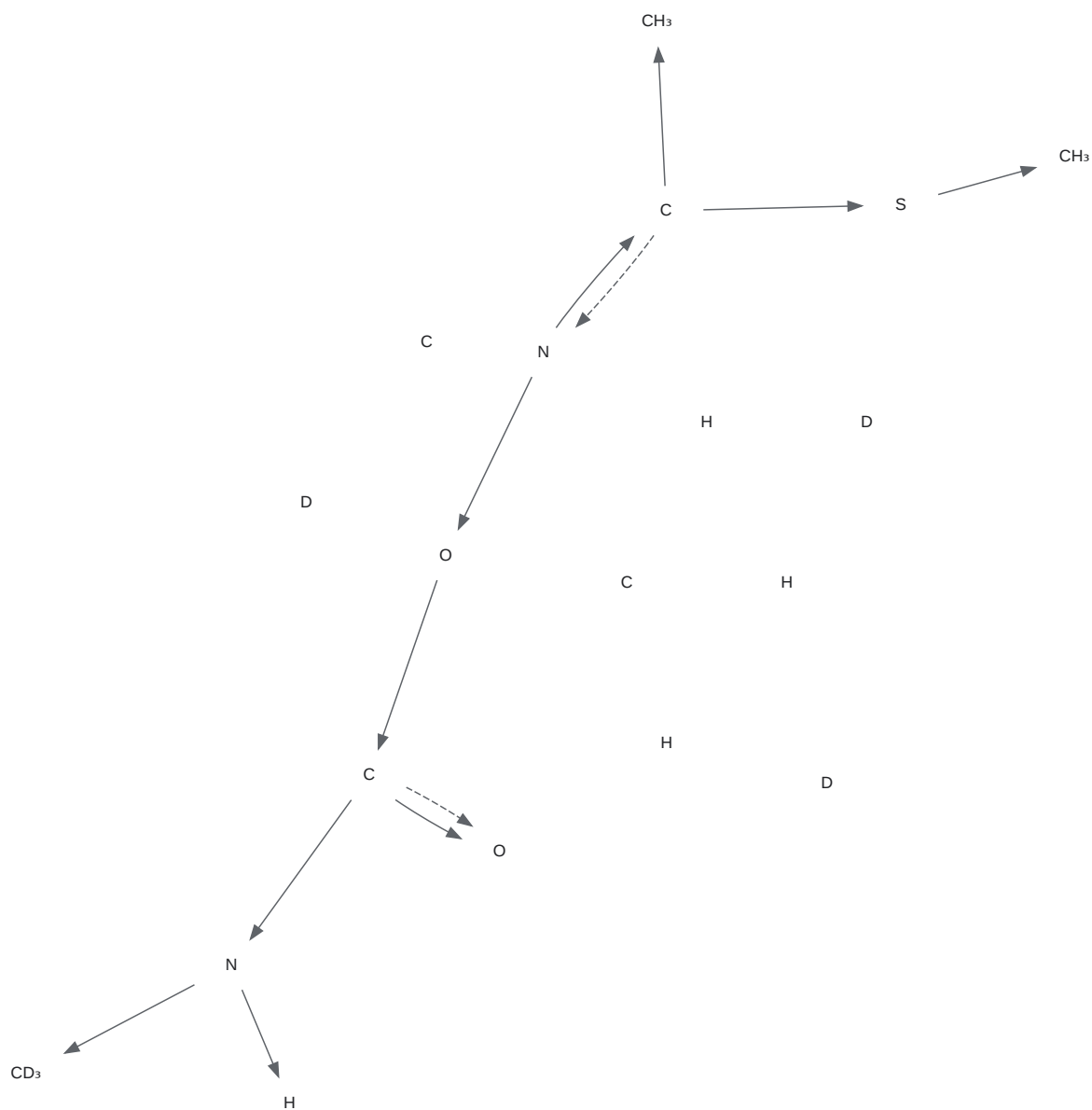
Methomyl-d3 is primarily used as an internal standard for the quantification of Methomyl in complex samples (e.g., environmental, biological) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[3]

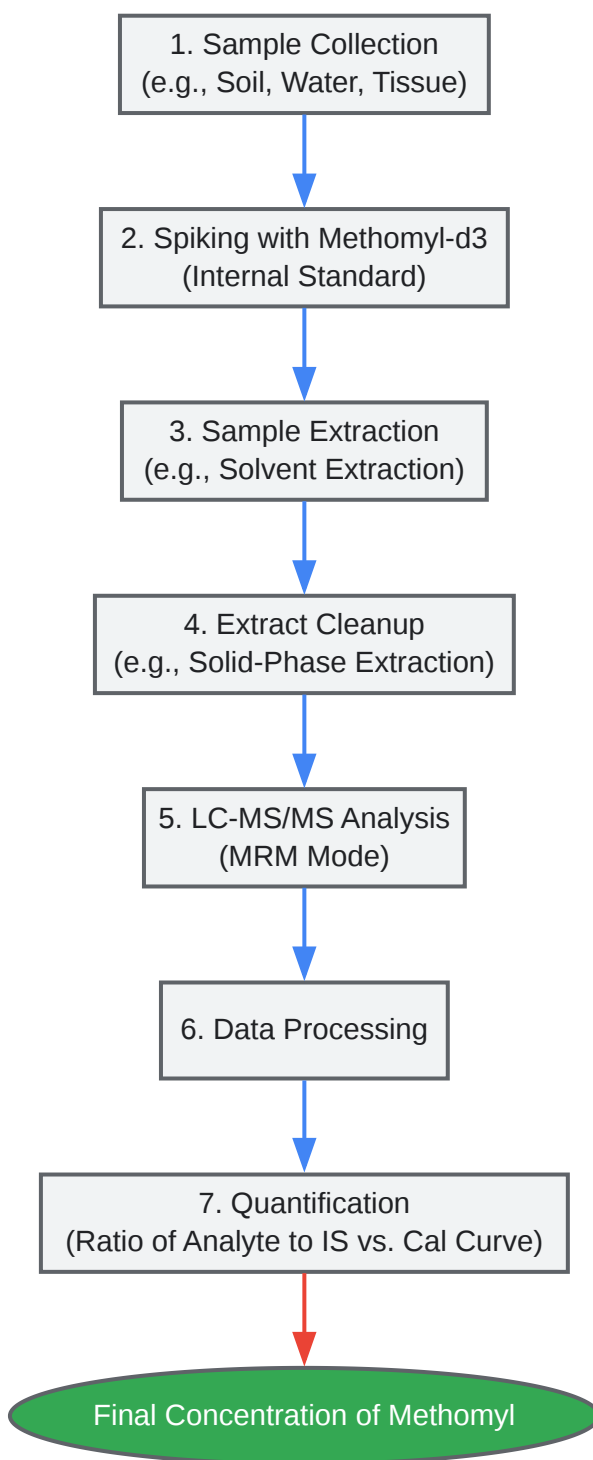
Detailed Methodology (LC-MS/MS):

- **Sample Preparation:** A known quantity of the sample (e.g., 1g of soil, 1mL of water) is extracted using an appropriate solvent (e.g., acetonitrile).
- **Internal Standard Spiking:** A precise volume of a standard solution of **Methomyl-d3** is added to the sample extract.

- Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
- LC-MS/MS Analysis:
 - Chromatographic Separation: An aliquot of the cleaned extract is injected into an LC system. A C18 column is typically used to separate Methomyl and **Methomyl-d3** from other components.
 - Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Methomyl and **Methomyl-d3**.
- Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Methomyl and a fixed concentration of **Methomyl-d3**. The concentration of Methomyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations





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